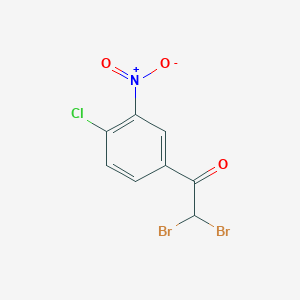
2,2-dibromo-1-(4-chloro-3-nitrophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dibromo-1-(4-chloro-3-nitrophenyl)ethanone is an organic compound characterized by the presence of bromine, chlorine, and nitro functional groups attached to an ethanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dibromo-1-(4-chloro-3-nitrophenyl)ethanone typically involves the bromination of 4-chloro-3-nitroacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as chloroform or acetic acid. The reaction conditions often include refluxing the mixture to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,2-Dibromo-1-(4-chloro-3-nitrophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium thiolate or primary amines in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄).
Major Products
Substitution: Formation of 2,2-diamino-1-(4-chloro-3-nitrophenyl)ethanone.
Reduction: Formation of 2,2-dibromo-1-(4-chloro-3-aminophenyl)ethanone.
Oxidation: Formation of more oxidized derivatives depending on the conditions used.
科学的研究の応用
2,2-Dibromo-1-(4-chloro-3-nitrophenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2-dibromo-1-(4-chloro-3-nitrophenyl)ethanone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
類似化合物との比較
Similar Compounds
- 2,2-Dibromo-1-(4-hydroxy-3-nitrophenyl)ethanone
- 2,2-Dibromo-1-(4-bromophenyl)ethanone
- 2,2-Dibromo-1-(4-chloro-3-hydroxyphenyl)ethanone
Uniqueness
2,2-Dibromo-1-(4-chloro-3-nitrophenyl)ethanone is unique due to the presence of both bromine and nitro groups, which impart distinct reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C8H4Br2ClNO3 |
|---|---|
分子量 |
357.38 g/mol |
IUPAC名 |
2,2-dibromo-1-(4-chloro-3-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H4Br2ClNO3/c9-8(10)7(13)4-1-2-5(11)6(3-4)12(14)15/h1-3,8H |
InChIキー |
HCTCKVAMVMYRGM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(=O)C(Br)Br)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(S)-2-[(S)-4-(Boc-amino)-4-carboxybutanamido]pentanedioic Acid](/img/structure/B13691980.png)
![Methyl 2-Oxo-2H-benzo[g]chromene-3-carboxylate](/img/structure/B13691981.png)
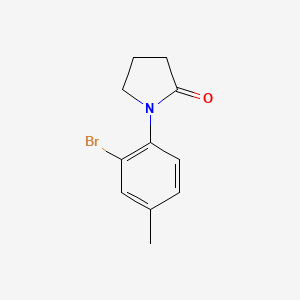



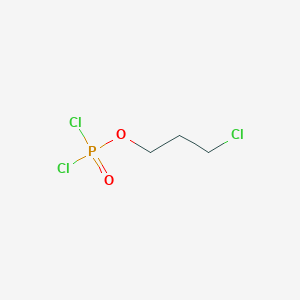
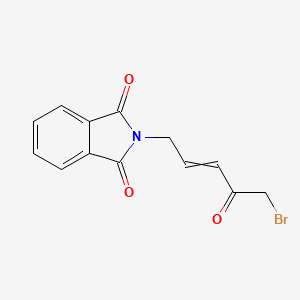
![1-Aza-4-azoniabicyclo[2.2.2]octan-4-ylsulfonyl(tert-butoxycarbonyl)azanide DABCO adduct](/img/structure/B13692011.png)

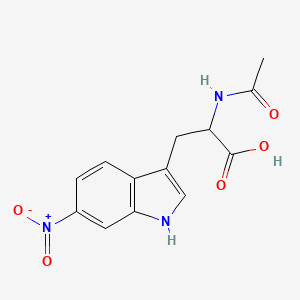

![1-Methyl-2-[3-(trifluoromethyl)phenyl]indole](/img/structure/B13692047.png)
